3,6-Bis(sulfanyl)octane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(sulfanyl)octane-1,8-diol is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and two hydroxyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(sulfanyl)octane-1,8-diol typically involves the reaction of 1,8-octanediol with thiol-containing reagents under specific conditions. One common method is the reaction of 1,8-octanediol with hydrogen sulfide (H2S) in the presence of a catalyst, such as a metal catalyst, to introduce the sulfanyl groups. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(sulfanyl)octane-1,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both thiol and hydroxyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to maintain the thiol groups in their reduced form.
Substitution: The hydroxyl groups can participate in substitution reactions with halogenating agents to form corresponding halides.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Maintenance of thiol groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,6-Bis(sulfanyl)octane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Bis(sulfanyl)octane-1,8-diol involves its ability to undergo redox reactions due to the presence of thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways. The hydroxyl groups also contribute to its reactivity, allowing it to participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
1,8-Octanediol: Similar backbone but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but has a different backbone structure.
Cysteamine: Contains a thiol group but is structurally different.
Uniqueness: 3,6-Bis(sulfanyl)octane-1,8-diol is unique due to the combination of both thiol and hydroxyl groups on an octane backbone, providing a distinct set of chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
807638-73-9 |
---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
3,6-bis(sulfanyl)octane-1,8-diol |
InChI |
InChI=1S/C8H18O2S2/c9-5-3-7(11)1-2-8(12)4-6-10/h7-12H,1-6H2 |
InChI Key |
XQRAYPLLMPEZRK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCO)S)C(CCO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.